3-Azidooxolane
Description
Contextualization within Azide (B81097) and Cyclic Ether Chemistry
3-Azidooxolane is a heterocyclic compound that incorporates both an azide functional group (-N₃) and a cyclic ether moiety (an oxolane or tetrahydrofuran (B95107) ring). This dual functionality places it at the crossroads of two important classes of organic compounds, each contributing to its distinct chemical reactivity.
The azide group is a high-energy, nitrogen-rich functional group that is surprisingly stable under many reaction conditions, yet can be selectively transformed into a variety of other nitrogen-containing functionalities. Organic azides are well-known for their participation in a range of powerful chemical transformations. nih.gov They can be reduced to primary amines, a fundamental functional group in pharmaceuticals and agrochemicals. nih.gov Perhaps most notably in modern synthetic chemistry, azides are key participants in 1,3-dipolar cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". illinois.eduorganic-chemistry.orgnih.gov This reaction allows for the efficient and specific formation of stable 1,2,3-triazole rings, which are themselves valuable pharmacophores. nih.govnih.gov
The oxolane ring , a five-membered saturated cyclic ether, provides a stable, sp³-rich scaffold. organic-chemistry.org Cyclic ethers are prevalent in natural products and are considered privileged structures in medicinal chemistry due to their ability to influence properties like solubility and hydrogen bonding capacity. organic-chemistry.org The synthesis of functionalized cyclic ethers is a significant area of organic chemistry. organic-chemistry.org
The synthesis of this compound itself typically involves the nucleophilic substitution of a suitable leaving group at the 3-position of an oxolane ring with an azide salt. A common precursor is 3-hydroxyoxolane (3-hydroxytetrahydrofuran), which can be converted into a sulfonate ester (e.g., tosylate or mesylate) to create a good leaving group for subsequent reaction with sodium azide. acs.orgacs.orggoogle.com This synthetic route highlights the interplay between the cyclic ether backbone and the introduction of the azide functionality.
Significance as a Synthetic Intermediate and Building Block
The true value of this compound lies in its utility as a synthetic intermediate and a versatile building block for creating more elaborate molecules. nih.gov Its bifunctional nature allows for a wide range of subsequent chemical modifications.
The azide group serves as a versatile handle for introducing nitrogen into a molecule. For instance, the synthesis of (R)-3-aminotetrahydrofuran, a valuable chiral building block, is achieved through the reduction of (R)-3-azidotetrahydrofuran. google.com This transformation is significant as chiral amines are crucial components of many biologically active compounds.
Furthermore, the azide moiety of this compound makes it an ideal partner in click chemistry reactions. illinois.edupcbiochemres.com By reacting with terminal alkynes, it can be used to construct molecules containing a tetrahydrofuran ring linked to a 1,2,3-triazole. This modular approach is highly efficient and finds broad application in drug discovery, materials science, and bioconjugation. nih.govpcbiochemres.com
A structurally similar compound, 3-azidooxetane (B2941917), has been explored as a monomer for the synthesis of energetic polymers. acs.orgacs.orgnih.govdtic.mil The polymerization of 3-azidooxetane proceeds via ring-opening of the oxetane (B1205548) ring to form polyethers with pendant azido (B1232118) groups. acs.orgdtic.mil This application, while specific to the four-membered ring analogue, underscores the potential of azido-substituted cyclic ethers as building blocks for functional materials. The ability to introduce the stable oxolane scaffold while retaining the reactive azide "handle" makes this compound a valuable tool for the synthetic chemist.
Research Findings on the Synthesis of Azido-Substituted Cyclic Ethers
| Precursor | Reagents | Product | Solvent | Yield | Reference |
| (S)-3-hydroxytetrahydrofuran | 1. Triethylamine, Sulfonyl chloride, 4-dimethylaminopyridine (B28879) 2. Sodium azide | (R)-3-azidotetrahydrofuran | N,N-dimethylformamide | Not specified in abstract | google.com |
| 3-oxetyl p-toluenesulfonate | Alkali metal azide | 3-azidooxetane | Polar solvent | Not specified in abstract | dtic.mil |
| Oxetan-3-ol | 1. p-Toluenesulfonyl chloride, aq. base 2. Sodium azide, phase-transfer catalyst | 3-azidooxetane | Acetonitrile | 24% | acs.orgacs.org |
| Oxetan-3-ol | 1. Methanesulfonyl chloride, Lithium hydride 2. Sodium azide | 3-azidooxetane | Not specified in abstract | High | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
3-azidooxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c5-7-6-4-1-2-8-3-4/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFRAHLUYUUOBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Azidooxolane and Its Derivatives
Direct Azidation Approaches to Oxolane Systems
Direct azidation strategies involve the introduction of the azide (B81097) group onto a pre-existing oxolane ring. These methods are valued for their straightforwardness and typically involve either the substitution of a suitable leaving group or the ring-opening of a strained precursor.
One of the most common and direct methods for synthesizing 3-azidooxolane is through the nucleophilic substitution (SN2) reaction. This strategy requires an oxolane ring bearing a good leaving group at the 3-position. The substrate, typically a sulfonate ester (such as a tosylate or mesylate) or a halide, is treated with an azide salt, most commonly sodium azide (NaN3). organic-chemistry.orgwikipedia.orgnih.gov The reaction is typically conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the dissolution of the azide salt and promote the SN2 mechanism. This pathway results in the inversion of stereochemistry at the C-3 center if it is a stereogenic carbon.
The efficiency of the displacement depends on the nature of the leaving group and the reaction conditions. Sulfonate esters are particularly effective as they are excellent leaving groups.
Table 1: Examples of Nucleophilic Displacement for this compound Synthesis
| Substrate | Azide Source | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Tetrahydrofuran-3-yl 4-methylbenzenesulfonate | NaN3 | DMF | 80-100 | High |
| 3-Bromotetrahydrofuran | NaN3 | DMSO | 60-80 | Moderate |
| Tetrahydrofuran-3-yl methanesulfonate | NaN3 | DMF | 80 | High |
An alternative approach involves the ring-opening of strained cyclic precursors that contain the core oxolane structure. This method is particularly useful for installing the azide group with high regioselectivity and stereocontrol. A common precursor is 1,4-anhydroerythritol, a meso compound which is a C2-symmetric dihydroxylated oxolane. The hydroxyl groups can be converted into a cyclic sulfate or a related species, which can then be opened by an azide nucleophile.
For instance, the ring-opening of a cyclic sulfite or sulfate derived from a butane-1,2,4-triol system with an azide source like NaN3 can yield an azido (B1232118) alcohol, which is a precursor to or a derivative of this compound. Similarly, the azidolysis of 1,6-anhydro sugars, which contain an oxolane fused to another ring, can be mediated by Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of an azide source such as trimethylsilyl azide (TMSN3). researchgate.net This reaction proceeds via an oxocarbenium ion intermediate and can provide access to complex azido-functionalized oxolanes with good stereocontrol. researchgate.net
Table 2: Ring-Opening Reactions for the Synthesis of Azido-Oxolane Derivatives
| Precursor | Azide Source | Catalyst/Mediator | Product Type |
|---|---|---|---|
| 1,4-Anhydroerythritol cyclic sulfate | NaN3 | - | Azido-alcohol derivative |
| 1,6-Anhydro-β-D-glucopyranose | TMSN3 | TMSOTf | α-Glycosyl azide |
| 2,3-Anhydrotetrahydrofuran (epoxide) | NaN3 | NH4Cl | 3-Azido-4-hydroxytetrahydrofuran |
Stereoselective Synthesis of Chiral this compound Isomers
The biological activity of many oxolane-containing molecules is highly dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of chiral this compound enantiomers and diastereomers is of paramount importance.
The synthesis of specific enantiomers, (3R)- or (3S)-3-azidooxolane, is most reliably achieved by starting from a chiral, non-racemic precursor, often derived from the "chiral pool." For example, (R)- and (S)-1,2,4-butanetriol are common starting materials. Through selective protection of the 1- and 2-hydroxyl groups (e.g., as an acetonide), the remaining primary hydroxyl at C-4 can be converted into a leaving group. Intramolecular cyclization then forms a chiral 3-hydroxyoxolane derivative. Subsequent conversion of this 3-hydroxyl group into a tosylate or mesylate, followed by SN2 displacement with sodium azide, proceeds with inversion of configuration to yield the desired enantiomerically pure this compound.
For example, starting with (S)-1,2,4-butanetriol, this sequence would lead to (R)-tetrahydrofuran-3-yl tosylate, which upon reaction with azide, would yield (S)-3-azidooxolane. This strategy provides excellent control over the absolute stereochemistry at the C-3 position.
Table 3: Enantioselective Synthesis from Chiral Precursors
| Chiral Starting Material | Key Intermediate | Resulting Enantiomer |
|---|---|---|
| (S)-1,2,4-Butanetriol | (R)-Tetrahydrofuran-3-yl tosylate | (S)-3-Azidooxolane |
| (R)-1,2,4-Butanetriol | (S)-Tetrahydrofuran-3-yl tosylate | (R)-3-Azidooxolane |
| D-Mannitol | Chiral furan-3-ol derivative | Chiral azidooxolane derivative |
When the oxolane ring contains one or more pre-existing stereocenters, the introduction of an azide group at the C-3 position can be controlled to favor one diastereomer over another. nih.govnih.gov This diastereoselectivity is typically governed by steric hindrance, where the incoming azide nucleophile attacks the electrophilic C-3 carbon from the less hindered face of the molecule.
For instance, in an oxolane with a bulky substituent at the C-2 position, the SN2 displacement of a leaving group at C-3 will preferentially occur from the side opposite to this substituent. The choice of solvent and reaction conditions can also influence the diastereomeric ratio (d.r.) of the products. Such substrate-controlled diastereoselective reactions are crucial in the synthesis of complex natural products containing substituted tetrahydrofuran (B95107) rings. nih.govresearchgate.net
Table 4: Diastereoselective Azidation of Functionalized Oxolanes
| Substrate | Leaving Group | Conditions | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| trans-2-Phenyl-3-tosyloxytetrahydrofuran | Tosylate | NaN3, DMF, 90 °C | >95:5 |
| cis-2,5-Dimethyl-3-mesyloxytetrahydrofuran | Mesylate | NaN3, DMSO, 80 °C | >90:10 |
Precursor-Based Synthetic Routes to Azido-Functionalized Oxolanes
In contrast to direct azidation, precursor-based routes involve constructing the oxolane ring from an acyclic molecule that already possesses the azide functionality. nih.gov This approach often relies on an intramolecular cyclization reaction as the key ring-forming step.
A common strategy is the intramolecular Williamson ether synthesis. This involves an acyclic precursor containing a hydroxyl group and a leaving group (e.g., a halide) separated by an appropriate number of carbon atoms. For the synthesis of this compound, a suitable precursor would be a 4-azido-1-halobutan-2-ol or 1-azido-4-halobutan-2-ol. Treatment of such a precursor with a base (e.g., sodium hydride) deprotonates the hydroxyl group, which then acts as an internal nucleophile, displacing the halide to form the five-membered oxolane ring. The position of the azide group in the final product is determined by its location in the starting acyclic chain. This method is highly versatile and allows for the synthesis of variously substituted azidooxolanes by choosing appropriately functionalized acyclic precursors.
Table 5: Intramolecular Cyclization Routes to Azidooxolanes
| Acyclic Precursor | Base | Reaction Type | Product |
|---|---|---|---|
| 4-Azido-1-chlorobutan-2-ol | NaH | Intramolecular Williamson Ether Synthesis | This compound |
| 1-Azido-4-tosyloxybutan-2-ol | K2CO3 | Intramolecular Williamson Ether Synthesis | This compound |
| 5-Azido-pent-2-ene-1,4-diol | Pd(II) catalyst | Intramolecular Oxycyclization | 4-Azidomethyl-3-vinyloxolane |
Reactivity and Transformational Chemistry of 3 Azidooxolane
Azide-Alkyne Cycloaddition (Click Chemistry)
The 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, first described by Huisgen, is a cornerstone of modern organic synthesis. The reaction can proceed thermally, but this often requires elevated temperatures and can lead to a mixture of regioisomers. The advent of metal-catalyzed and strain-promoted variants has largely overcome these limitations, providing highly regioselective and efficient pathways to triazole products.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is arguably the most well-known and widely utilized click reaction. It facilitates the reaction between a terminal alkyne and an azide, such as 3-azidooxolane, to exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer. The reaction is typically carried out using a copper(I) source, which can be introduced directly or generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).
The CuAAC reaction of this compound with various terminal alkynes proceeds with high regioselectivity, exclusively affording 1,4-disubstituted 1,2,3-triazoles. This high degree of regiocontrol is a key advantage of the copper-catalyzed process over the thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-isomers. The reaction is robust and compatible with a wide range of functional groups on the alkyne partner, making it a versatile tool for molecular construction.
The scope of the reaction is broad, accommodating terminal alkynes bearing aryl, alkyl, and functionalized substituents. For instance, the reaction of this compound with phenylacetylene (B144264) in the presence of a copper(I) catalyst will yield 1-(oxolan-3-yl)-4-phenyl-1H-1,2,3-triazole. Similarly, reactions with other terminal alkynes provide access to a diverse library of 1-(oxolan-3-yl)-1,2,3-triazoles.
Table 1: Examples of CuAAC Reactions with this compound
| Alkyne Reactant | Catalyst System | Solvent | Product |
|---|---|---|---|
| Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 1-(Oxolan-3-yl)-4-phenyl-1H-1,2,3-triazole |
| Propargyl Alcohol | CuI | THF | (1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl)methanol |
| Ethynyltrimethylsilane | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 1-(Oxolan-3-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole |
| 1-Ethynylcyclohexene | CuBr/PMDETA | DMF | 1-(Oxolan-3-yl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole |
While the precise mechanism of the CuAAC reaction has been a subject of extensive study and some debate, it is generally accepted that the catalytic cycle involves copper acetylide intermediates. The currently favored mechanism suggests the involvement of a dinuclear copper species. The process is thought to begin with the formation of a copper(I) acetylide from the terminal alkyne. This acetylide then coordinates with the azide, in this case, this compound. The azide subsequently adds to the alkyne in a stepwise manner, facilitated by the copper catalyst, to form a six-membered metallacycle intermediate. This intermediate then undergoes rearrangement and protonolysis to release the 1,4-disubstituted triazole product and regenerate the active copper(I) catalyst, allowing the cycle to continue. The role of the copper catalyst is to lower the activation energy of the cycloaddition and to control the regioselectivity of the reaction.
The rate and efficiency of the CuAAC reaction can be significantly enhanced by the use of ancillary ligands that coordinate to the copper(I) center. These ligands serve to stabilize the catalytically active Cu(I) oxidation state, preventing its disproportionation or oxidation to the inactive Cu(II) state. Furthermore, ligands can increase the solubility of the copper catalyst and modulate its reactivity.
Tris(triazolylmethyl)amine ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), are commonly employed in CuAAC reactions. TBTA is effective in a variety of organic solvents, while the hydroxyl-functionalized THPTA exhibits excellent water solubility, making it particularly suitable for bioconjugation reactions in aqueous media. The choice of ligand can influence the reaction kinetics, with more electron-donating ligands generally leading to faster reactions. Research has shown that the ligand architecture plays a crucial role in accelerating the catalytic cycle.
The strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful alternative to the CuAAC reaction that obviates the need for a metal catalyst. This is particularly advantageous in biological systems where the cytotoxicity of copper can be a concern. SPAAC utilizes a cycloalkyne, where the alkyne bond is part of a strained ring system. The high ring strain of the cycloalkyne significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at or near physiological temperatures without a catalyst.
A commonly used class of strained alkynes for SPAAC are the bicyclo[6.1.0]nonynes (BCN). The reaction of this compound with a BCN derivative would proceed via a concerted [3+2] cycloaddition mechanism to yield a tricyclic triazole product. The regioselectivity of SPAAC is inherent to the concerted nature of the reaction, leading to a single triazole product. The rate of the reaction is highly dependent on the structure and strain of the cycloalkyne.
Table 2: Example of a SPAAC Reaction with this compound
| Strained Alkyne | Solvent | Product |
|---|---|---|
| Bicyclo[6.1.0]non-4-yne (BCN) | Acetonitrile | Tricyclic triazole adduct of this compound and BCN |
The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary method to the CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole regioisomer. This alternative regioselectivity is a key feature of RuAAC and allows for the synthesis of triazole isomers that are not accessible through the copper-catalyzed route.
The reaction is typically catalyzed by ruthenium(II) complexes, with pentamethylcyclopentadienyl (Cp*) ruthenium complexes such as [CpRuCl(PPh₃)₂] or [CpRuCl(cod)] being particularly effective. Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can also be employed with internal alkynes, leading to fully substituted 1,2,3-triazoles.
The proposed mechanism for RuAAC is distinct from that of CuAAC. It is believed to proceed through an oxidative coupling pathway where the ruthenium catalyst coordinates to the alkyne. The azide then adds to the ruthenium-alkyne complex to form a six-membered ruthenacycle intermediate. Subsequent reductive elimination from this intermediate releases the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst. The regioselectivity is determined in the initial C-N bond-forming step, where the terminal nitrogen of the azide attacks the internal carbon of the alkyne.
The reaction of this compound with a terminal alkyne, such as phenylacetylene, in the presence of a suitable ruthenium catalyst would therefore be expected to selectively produce the 1-(oxolan-3-yl)-5-phenyl-1H-1,2,3-triazole.
Table 3: Example of a RuAAC Reaction with this compound
| Alkyne Reactant | Catalyst | Solvent | Product |
|---|---|---|---|
| Phenylacetylene | [Cp*RuCl(PPh₃)₂] | Toluene | 1-(Oxolan-3-yl)-5-phenyl-1H-1,2,3-triazole |
| 1-Hexyne | [Cp*RuCl(cod)] | Dioxane | 1-(Oxolan-3-yl)-5-butyl-1H-1,2,3-triazole |
Thermal Huisgen 1,3-Dipolar Cycloaddition Characteristics
The Huisgen 1,3-dipolar cycloaddition is a powerful and widely utilized reaction for the synthesis of five-membered heterocycles. organic-chemistry.orgwikipedia.org In the context of this compound, this reaction typically involves its treatment with an alkyne to afford a 1,2,3-triazole. The thermal variant of this reaction proceeds without a metal catalyst and is a concerted, pericyclic process. organic-chemistry.org
When this compound reacts with a terminal or internal alkyne under thermal conditions, a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers is typically formed. wikipedia.org The reaction is driven by the formation of a stable aromatic triazole ring. youtube.com The ratio of these isomers is influenced by steric and electronic factors of the substituents on the alkyne. Generally, electron-withdrawing groups on the dipolarophile (the alkyne) can facilitate the reaction. organic-chemistry.org
The reaction is stereospecific, meaning the stereochemistry of the dipolarophile is retained in the product. wikipedia.org While the thermal Huisgen cycloaddition is a fundamental transformation, the requirement of elevated temperatures (often around 100°C or higher) and the potential for a mixture of regioisomers has led to the development of catalyzed versions of this reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which offer greater regioselectivity. wikipedia.org The CuAAC, for instance, selectively yields the 1,4-regioisomer, while RuAAC provides the 1,5-regioisomer. wikipedia.org
Table 1: Comparison of Thermal and Catalyzed Huisgen Cycloadditions
| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Catalyst | None | Copper(I) | Ruthenium |
| Regioselectivity | Mixture of 1,4 and 1,5-isomers wikipedia.org | 1,4-isomer wikipedia.org | 1,5-isomer wikipedia.org |
| Reaction Conditions | High temperatures wikipedia.org | Room temperature | Varies |
| Substrate Scope | Terminal and internal alkynes | Primarily terminal alkynes wikipedia.org | Terminal and internal alkynes wikipedia.org |
| Mechanism | Concerted organic-chemistry.org | Stepwise | Stepwise |
Reduction of the Azide Moiety to Amines
The conversion of the azido (B1232118) group in this compound to a primary amine (3-aminooxolane) is a crucial transformation, opening up avenues for further functionalization. Several methods are available for this reduction, offering varying degrees of chemoselectivity.
The Staudinger reaction provides a mild and efficient method for the reduction of azides to amines. This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine, to form an aza-ylide intermediate. This intermediate is then hydrolyzed to yield the corresponding primary amine and the phosphine oxide.
A key advantage of the Staudinger ligation is its high chemoselectivity; the reaction proceeds under mild conditions and tolerates a wide range of other functional groups. This makes it particularly useful in complex molecule synthesis.
Catalytic hydrogenation is another common and effective method for reducing azides to amines. This process typically involves reacting the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is generally clean and high-yielding.
Other chemoselective reduction methods include the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. However, these reagents are less chemoselective than catalytic hydrogenation or the Staudinger reaction and may also reduce other functional groups present in the molecule. The choice of reducing agent depends on the specific requirements of the synthetic route and the presence of other functional groups on the oxolane ring.
Table 2: Common Methods for the Reduction of this compound to 3-Aminooxolane
| Method | Reagents | Key Features |
| Staudinger Ligation | Triphenylphosphine (PPh₃) followed by H₂O | Mild conditions, high chemoselectivity |
| Catalytic Hydrogenation | H₂, Pd/C (or other metal catalysts) | Clean reaction, high yield |
| Hydride Reduction | LiAlH₄ or NaBH₄/catalyst | Powerful reducing agents, less chemoselective |
Other Cycloaddition Reactions Involving the Azido Group
Beyond the Huisgen cycloaddition, the azido group of this compound can participate in other types of cycloaddition reactions. For instance, it can react with strained alkenes, such as cyclooctynes, in a strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is a type of "click chemistry" that proceeds without a metal catalyst and is often used in bioconjugation due to its biocompatibility.
Furthermore, azides can undergo [3+2] cycloadditions with other dipolarophiles besides alkynes, such as nitriles and certain alkenes, although these reactions are less common than the azide-alkyne cycloaddition. sci-rad.com The reactivity in these cases is influenced by the electronic nature of the participating molecules. organic-chemistry.org
Functional Group Interconversions and Modifications on the Oxolane Ring System
While the primary reactivity of this compound is centered on the azide group, the oxolane ring itself can undergo certain transformations. These modifications are generally less frequent and depend on the presence of other functional groups or the specific reaction conditions employed.
For instance, if the oxolane ring contains other functionalities, such as hydroxyl or carbonyl groups, these can be manipulated using standard organic synthesis methods. However, care must be taken to ensure that the reaction conditions are compatible with the azide group, which can be sensitive to strongly acidic or basic conditions and certain reducing or oxidizing agents. The stability of the oxolane ring itself is generally high, but ring-opening reactions can occur under harsh conditions.
Stereochemical Aspects of 3 Azidooxolane Reactions
Chiral Recognition and Asymmetric Induction in Transformations of 3-Azidooxolane
Chiral recognition, the ability of a chiral molecule to interact differently with the enantiomers of another chiral compound, plays a pivotal role in the reactions of this compound. This phenomenon is often mediated by chiral catalysts or reagents that create a diastereomeric transition state, leading to one enantiomer of the product being formed in preference to the other. This process, known as asymmetric induction, is fundamental to controlling the stereochemical outcome of a reaction. rijournals.com
In the context of this compound, asymmetric induction can be achieved through various strategies. One common approach involves the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily attached to the this compound molecule. youtube.com This auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved, yielding an enantiomerically enriched product. While specific documented examples for this compound are not abundant in readily available literature, the principles of substrate and auxiliary stereochemical control are well-established in organic synthesis and are applicable to this system. youtube.com
For instance, in reactions where this compound acts as a nucleophile, the use of a chiral Lewis acid could preferentially activate one face of a prochiral electrophile, leading to a diastereoselective attack and the formation of a new stereocenter with a specific configuration. The efficiency of such asymmetric induction is typically quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product.
Stereospecificity and Stereoselectivity in Azido-Cycloaddition Reactions
The azide (B81097) functional group of this compound is a versatile precursor for the construction of triazole rings via [3+2] cycloaddition reactions, a cornerstone of click chemistry. frontiersin.orgmdpi.com The stereochemistry of these cycloadditions can be either stereospecific or stereoselective. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. mdpi.com For example, the concerted nature of many 1,3-dipolar cycloadditions means that the relative stereochemistry of substituents on the dipolarophile is maintained in the resulting triazole ring.
Stereoselective cycloadditions, on the other hand, favor the formation of one stereoisomer over another, regardless of the stereochemistry of the starting material. mdpi.com In the case of this compound, the chiral center at C3 can influence the facial selectivity of the cycloaddition. The bulky substituent at C3 can sterically hinder one face of the azide, leading the incoming dipolarophile to preferentially approach from the less hindered face. This results in the formation of diastereomeric triazole products in unequal amounts. The level of diastereoselectivity is influenced by factors such as the nature of the substituents on both the oxolane ring and the dipolarophile, the reaction conditions, and the presence of catalysts.
Recent advancements have highlighted the use of catalysts to enhance both the rate and the stereoselectivity of such cycloadditions. frontiersin.org For instance, copper-catalyzed azide-alkyne cycloadditions (CuAAC) are widely employed for the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.net The use of chiral ligands in conjunction with the copper catalyst can induce asymmetry in the cycloaddition, leading to enantiomerically enriched triazole products derived from racemic or achiral starting materials. While specific data for this compound is limited, the synthesis of chiral triazole derivatives with significant antiviral activity underscores the importance of stereocontrol in these reactions. nih.govresearchgate.net
Preservation and Inversion of Stereocenters During Chemical Transformations
The stereochemical integrity of the C3 stereocenter in this compound is a critical consideration during its chemical transformations. Many reactions proceed with the preservation of the original stereochemistry at this position. For example, in the aforementioned [3+2] cycloaddition reactions, the C3 stereocenter of the oxolane ring is typically not directly involved in the bond-forming events of the cycloaddition and thus retains its configuration.
However, certain reaction conditions can lead to either racemization or inversion of the C3 stereocenter. Reactions that proceed through a planar intermediate, such as a carbocation or a radical at the C3 position, can result in the loss of stereochemical information, leading to a racemic mixture of products.
Conversely, an inversion of the stereocenter can occur in reactions that follow an S\textsubscript{N}2-type mechanism at the C3 position. For instance, if the azide group is introduced into the oxolane ring via nucleophilic substitution of a suitable leaving group (e.g., a tosylate or a halide) at the C3 position, the reaction will proceed with inversion of configuration. Similarly, if the azide group itself is displaced by another nucleophile in a subsequent step, this will also result in an inversion of the stereocenter. The stereochemical outcome of such substitution reactions is highly dependent on the reaction mechanism.
Diastereomeric and Enantiomeric Outcomes in Reactions Generating New Chiral Centers
Many reactions of this compound involve the formation of one or more new chiral centers, leading to the possibility of multiple diastereomeric and enantiomeric products. The stereochemical outcome of these reactions is a direct consequence of the interplay between the existing stereocenter at C3 and the reaction conditions.
For example, the reduction of the azide group to an amine introduces a new chiral center if the resulting amine is further functionalized. The stereochemical bias of this reduction can be influenced by the directing effect of the oxolane ring's oxygen atom or by the use of chiral reducing agents.
In the synthesis of nucleoside analogues, a key step often involves the coupling of a nucleobase to the C1 position of the oxolane ring. nih.gov This transformation can generate a new stereocenter at the anomeric carbon. The inherent chirality at C3 of this compound can exert a significant diastereoselective influence on the formation of this new stereocenter, favoring the formation of one anomer over the other. The diastereomeric ratio of the resulting nucleoside analogues is a critical factor, as different anomers often exhibit vastly different biological activities.
The following table provides a hypothetical representation of the diastereomeric outcomes that could be expected in a reaction of a chiral this compound with a prochiral electrophile, leading to the formation of a new stereocenter.
| Starting Material | Reagent/Conditions | Product Diastereomer A | Product Diastereomer B | Diastereomeric Ratio (A:B) |
| (R)-3-Azidooxolane | Achiral Electrophile | (1R,3R)-Product | (1S,3R)-Product | Varies |
| (S)-3-Azidooxolane | Achiral Electrophile | (1S,3S)-Product | (1R,3S)-Product | Varies |
| (R/S)-3-Azidooxolane | Chiral Reagent | Enantiomerically enriched product | Minor enantiomer | e.e. > 0% |
This table is illustrative and the actual diastereomeric ratios would depend on the specific reactants and conditions.
Advanced Characterization and Computational Studies
Spectroscopic Analysis of 3-Azidooxolane and its Derivatives
Spectroscopic analysis is fundamental to the characterization of this compound. A suite of techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and High-Resolution Mass Spectrometry (HRMS), provides a comprehensive picture of its structure. For chiral isomers, chiroptical methods are also employed.
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. While specific spectral data for this compound is not extensively published, the expected chemical shifts and coupling constants can be predicted based on the analysis of related tetrahydrofuran (B95107) and azido-substituted heterocyclic compounds. ipb.ptuncw.edu
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the tetrahydrofuran ring. The proton at the C3 position, being directly attached to the carbon bearing the azido (B1232118) group, would likely appear as a multiplet in the range of δ 3.5-4.0 ppm. The protons on the C2 and C4 positions would be diastereotopic and are expected to resonate as complex multiplets, influenced by their proximity to the electronegative oxygen atom and the azido group. The protons at the C5 position, adjacent to the ring oxygen, would also show distinct chemical shifts.
¹³C NMR: The carbon-13 NMR spectrum provides key information about the carbon skeleton. The carbon atom bonded to the azide (B81097) group (C3) is expected to have a chemical shift in the range of δ 60-70 ppm. The carbons adjacent to the oxygen atom (C2 and C5) would appear further downfield, typically in the range of δ 65-75 ppm, compared to the C4 carbon. organicchemistrydata.org The precise chemical shifts are sensitive to the solvent and any substituents present.
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals. emerypharma.comcreative-biostructure.comlibretexts.orgwordpress.com
COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons in the oxolane ring, helping to trace the connectivity of the spin systems.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon resonances based on their attached protons. creative-biostructure.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H | ~3.7 - 4.1 (m) | ~65 - 75 |
| C5-H | ~3.6 - 3.9 (m) | |
| C3-H | ~3.5 - 4.0 (m) | ~60 - 70 |
| C4-H | ~1.9 - 2.3 (m) | ~30 - 40 |
Note: These are predicted values based on analogous structures and are subject to variation based on experimental conditions.
Vibrational spectroscopy probes the molecular vibrations of this compound and is particularly useful for identifying the characteristic functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N=N=N). This band typically appears in the region of 2100-2160 cm⁻¹. mdpi.comacs.orgresearchgate.netacs.org The presence of this intense band is a clear diagnostic marker for the azido functionality. Other significant bands include the C-O-C stretching vibrations of the oxolane ring, which are expected in the 1050-1150 cm⁻¹ region, and the C-H stretching vibrations of the methylene (B1212753) groups around 2850-3000 cm⁻¹. researchgate.net
Raman Spectroscopy: In the Raman spectrum, the symmetric stretching vibration of the azide group, which is often weak or absent in the IR spectrum, may be observed. americanpharmaceuticalreview.com The C-H and C-C stretching and bending vibrations of the tetrahydrofuran ring also give rise to characteristic Raman signals. researchgate.netaip.org Low-temperature Raman studies on tetrahydrofuran itself have revealed detailed information about its conformational states, which can be relevant for understanding the behavior of substituted derivatives like this compound. researchgate.netaip.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (N₃) Asymmetric Stretch | IR | 2100 - 2160 | Strong, Sharp |
| C-H Stretch (Aliphatic) | IR, Raman | 2850 - 3000 | Medium to Strong |
| C-O-C Stretch (Ether) | IR | 1050 - 1150 | Strong |
| CH₂ Bending (Scissoring) | IR, Raman | ~1450 | Medium |
The primary fragmentation step for many organic azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. This would lead to the formation of a highly reactive nitrene intermediate or a rearranged ion. Subsequent fragmentation would likely involve the cleavage of the oxolane ring. The high-resolution capability allows for the differentiation of fragment ions with the same nominal mass but different elemental compositions.
Since this compound possesses a stereocenter at the C3 position, it can exist as a pair of enantiomers, (R)-3-Azidooxolane and (S)-3-Azidooxolane. These chiral isomers can be distinguished using chiroptical techniques like ORD and CD. rsc.orgresearchgate.netacs.orgrsc.orgresearchgate.netmgcub.ac.inyoutube.comnih.govnih.govslideshare.net
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. Chiral molecules exhibit a phenomenon known as the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The azide group itself is a chromophore that can give rise to a CD signal when placed in a chiral environment. Studies on carbohydrate azides have shown that the azide chromophore exhibits a Cotton effect near 280 nm. rsc.org The sign and magnitude of the Cotton effect in the CD spectrum of a this compound enantiomer would be directly related to its absolute configuration at the C3 center. This makes CD a powerful tool for assigning the absolute stereochemistry of chiral azido compounds. rsc.orgresearchgate.net
X-ray Crystallography of this compound-Derived Structures
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure of this compound itself may not be reported, analysis of suitable crystalline derivatives can provide precise information on bond lengths, bond angles, and the conformation of the molecule. uwa.edu.auresearchgate.netnih.govnih.govacs.orgmdpi.comnih.gov
A single-crystal X-ray diffraction study of a derivative of this compound would unambiguously confirm its covalent structure. Furthermore, it would reveal the precise conformation of the five-membered oxolane ring. The tetrahydrofuran ring is not planar and typically adopts a twisted (C₂) or an envelope (Cₛ) conformation. researchgate.net The presence of the azido substituent at the C3 position will influence the preferred conformation. X-ray analysis would also detail the geometry of the azido group and its orientation relative to the ring, as well as any intermolecular interactions, such as hydrogen bonds or van der Waals forces, in the crystal lattice. nih.govnih.gov This information is invaluable for understanding the molecule's physical properties and reactivity.
Intermolecular Interactions in Crystal Lattices
Currently, there is no publicly available crystallographic data for this compound. Consequently, a detailed analysis of its crystal lattice and the specific intermolecular interactions, such as hydrogen bonds or van der Waals forces that would govern its solid-state structure, cannot be provided. While related compounds, such as 3-azidotetrahydrofuran-2-carboxylates, have been synthesized with the intention of performing X-ray crystal structure analysis, the results for the parent this compound compound have not been published. kisti.re.krnih.govmdpi.comethernet.edu.etethernet.edu.et
Computational Chemistry Approaches
Computational studies provide deep insights into the behavior of molecules. However, dedicated computational analyses for this compound are conspicuously absent in the current body of scientific literature. Research in this area has focused on polymers incorporating this molecule or on other furan (B31954) derivatives. maxapress.comnih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
No specific Density Functional Theory (DFT) studies focused on the electronic structure and reactivity of the this compound monomer were identified. Such calculations would be valuable for understanding the electron distribution, molecular electrostatic potential, and sites susceptible to nucleophilic or electrophilic attack. While DFT has been used to study related energetic materials and furan compounds, these findings cannot be directly extrapolated to this compound. maxapress.comresearchgate.net
Molecular Orbital Analysis (HOMO/LUMO)
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity and electronic properties. As no specific computational studies for this compound have been published, data regarding its HOMO-LUMO gap and the spatial distribution of these frontier orbitals is not available.
Reaction Mechanism Elucidation via Computational Methods
The elucidation of reaction mechanisms using computational methods provides a molecular-level understanding of how chemical transformations occur. There are no available studies that computationally model the reaction mechanisms of this compound, such as its thermal decomposition or its participation in "click" chemistry reactions.
Future Research Directions and Emerging Trends
Development of Novel, More Efficient, and Sustainable Synthetic Pathways
The viability of 3-azidooxolane as a building block for advanced materials is intrinsically linked to the efficiency and sustainability of its synthesis. Current methodologies, while effective, offer considerable scope for improvement. A key synthetic route involves the transformation of 3-hydroxyoxolane derivatives. For instance, a patented method describes the synthesis of (R)-3-azidotetrahydrofuran starting from (S)-3-hydroxytetrahydrofuran. This process involves the conversion of the hydroxyl group to a sulfonate ester, which is subsequently displaced by a nucleophilic azide (B81097) source, such as sodium azide, to yield the desired (R)-3-azidotetrahydrofuran. google.com
Future research is anticipated to focus on several key areas to enhance this synthetic approach:
Catalytic Systems: The development of novel catalytic systems that can directly convert the hydroxyl group of 3-hydroxyoxolane to the azide without the need for stoichiometric activating agents would represent a significant leap forward. This could involve transition metal-catalyzed C-H azidation or innovative hydroazidation techniques.
Green Solvents and Reagents: A shift towards more environmentally benign solvents and azide sources is a critical trend. This includes exploring aqueous reaction conditions and replacing potentially hazardous reagents with safer alternatives. springerprofessional.de The use of solid acid catalysts, such as halloysite, for ring-opening polymerizations of related oxolane structures points towards greener catalytic approaches that could be adapted for monomer synthesis. springerprofessional.de
Stereoselective Synthesis: For applications in chiral polymers and pharmaceuticals, the development of highly stereoselective synthetic routes to both (R)- and (S)-3-azidooxolane is paramount. This will likely involve asymmetric catalysis or the use of chiral starting materials derived from renewable resources.
A comparative overview of current and potential future synthetic strategies is presented in Table 1.
| Parameter | Current Methods | Future Directions |
| Starting Material | 3-Hydroxyoxolane derivatives | Direct functionalization of the oxolane ring |
| Key Transformation | Sulfonate ester formation followed by SN2 with azide | Direct catalytic C-H azidation; Hydroazidation |
| Reagents | Sulfonyl chlorides, sodium azide | Transition metal catalysts, novel azide sources |
| Solvents | Organic solvents | Aqueous media, supercritical fluids |
| Sustainability | Multi-step, potential for waste | Atom-economical, reduced waste generation |
Exploration of Unconventional Reactivity and Catalysis for Azidooxolane Transformations
The azide group in this compound is a versatile functional handle that can participate in a wide array of chemical transformations. While established reactions of azides are well-documented, future research will likely delve into more unconventional reactivity patterns, particularly through the lens of modern catalysis.
A prime area of exploration is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry." organic-chemistry.orgwikipedia.orgbroadpharm.cominterchim.fralliedacademies.org This reaction allows for the efficient and highly regioselective formation of 1,2,3-triazole linkages. organic-chemistry.orgwikipedia.org For this compound, this opens up possibilities for:
Modular Synthesis of Functional Molecules: By reacting this compound with a diverse range of terminal alkynes, a library of complex molecules with tailored properties can be rapidly assembled. alliedacademies.org
Polymer Modification: The click reaction provides a powerful tool for the post-polymerization functionalization of polymers containing either azide or alkyne groups, allowing for the introduction of the oxolane moiety onto various polymer backbones.
Beyond click chemistry, other catalytic transformations of the azide group are of growing interest. These include:
Staudinger Ligation: The reaction of azides with phosphines to form aza-ylides, which can then be trapped with an electrophile, offers a bioorthogonal method for forming amide bonds.
Aza-Wittig Reaction: The reaction of the intermediate phosphazene with aldehydes or ketones provides a route to imines.
Nitrene Insertion Reactions: The thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate, which can undergo C-H insertion reactions to form new C-N bonds.
The development of new catalysts will be crucial to control the selectivity and expand the scope of these transformations for this compound.
Integration into Advanced Materials Science and Polymer Chemistry
The unique structure of this compound makes it an attractive monomer for the synthesis of advanced polymers with novel properties. The presence of the energetic azide group suggests its potential in the field of energetic polymers , similar to related compounds like glycidyl (B131873) azide polymer (GAP) and poly(3,3-bis(azidomethyl)oxetane) (poly-BAMO). nih.govat.uaresearchgate.net
Ring-Opening Polymerization (ROP) of the oxolane ring is a promising avenue for creating new polymers. The cationic ring-opening polymerization of 1,3-dioxolane, a related cyclic ether, is known to be prone to cyclization, but this can be controlled. researchgate.netrsc.orgorientjchem.org Research into the ROP of this compound will likely focus on:
Catalyst Development: Identifying catalysts that can effectively polymerize the monomer while preserving the integrity of the azide group is a key challenge. Lewis acids and other cationic initiators will be primary candidates. nih.gov
Copolymerization: Copolymerizing this compound with other cyclic ethers or monomers can be used to tune the properties of the resulting polymer, such as its thermal stability, mechanical strength, and energetic output. nih.gov
The resulting poly(this compound) could find applications as:
Energetic Binders: In propellant and explosive formulations, the high nitrogen content and positive heat of formation of the azide groups would contribute to increased performance. at.uauni-muenchen.de
Functional Polymer Scaffolds: The pendant azide groups along the polymer backbone can be used for subsequent modifications via click chemistry, allowing for the attachment of other functional molecules. researchgate.net
The potential properties of poly(this compound) in comparison to established energetic polymers are summarized in Table 2.
| Polymer | Monomer | Key Features | Potential Applications |
| Poly(this compound) | This compound | Azide-functionalized polyether backbone | Energetic binders, functional polymer scaffolds |
| Glycidyl Azide Polymer (GAP) | Glycidyl azide | High nitrogen content, good thermal stability | Propellant binders, plasticizers |
| Poly(BAMO) | 3,3-Bis(azidomethyl)oxetane | High energy density, crystalline nature | High-performance explosives, gas generants |
Design and Synthesis of Advanced Molecular Architectures Featuring the Azidooxolane Moiety
The modular nature of this compound, particularly its ability to participate in click chemistry, makes it an ideal building block for the construction of complex and well-defined molecular architectures.
Future research in this area will likely focus on the design and synthesis of:
Dendrimers and Hyperbranched Polymers: The use of this compound in combination with multifunctional alkynes can lead to the creation of highly branched, three-dimensional macromolecules with a high density of functional groups.
Block Copolymers: Sequential polymerization techniques or the coupling of pre-formed polymer blocks via click reactions can be used to create well-defined block copolymers incorporating poly(this compound) segments. This could lead to materials with interesting self-assembly properties.
Cross-linked Networks: The azide groups can be used as cross-linking sites, either through thermal decomposition to form nitrenes or through click reactions with multi-alkyne cross-linkers. This can be used to create robust polymer networks for coatings, adhesives, and thermosets.
The ability to precisely control the placement of the this compound moiety within these complex architectures will be key to tailoring their macroscopic properties for specific applications, from drug delivery systems to advanced energetic materials.
Q & A
Q. What are the critical steps for synthesizing 3-Azidooxolane with high purity, and how can experimental reproducibility be ensured?
- Methodological Guidance :
- Follow protocols for azide-containing compounds, emphasizing inert atmospheres (e.g., nitrogen) to avoid unintended side reactions.
- Characterize intermediates via -NMR and IR spectroscopy at each synthetic step to confirm structural integrity .
- Include detailed descriptions of purification methods (e.g., column chromatography, recrystallization) in the Methods section, adhering to reproducibility standards for novel compounds .
Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?
- Methodological Guidance :
Q. How can researchers assess the thermal stability of this compound under varying experimental conditions?
- Methodological Guidance :
- Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Perform accelerated stability studies at elevated temperatures (40–60°C) and monitor azide degradation via FTIR or Raman spectroscopy .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Guidance :
- Implement GHS-compliant precautions: wear nitrile gloves, safety goggles, and lab coats.
- Store the compound in a cool, dry environment away from reducing agents to prevent explosive decomposition .
II. Advanced Research Questions
Q. How should researchers address contradictions in reported reactivity data for this compound (e.g., cycloaddition vs. decomposition pathways)?
- Methodological Guidance :
- Replicate conflicting studies under controlled conditions (solvent, temperature, catalyst) to isolate variables .
- Use kinetic studies (e.g., time-resolved -NMR) to track reaction progress and identify intermediates .
- Apply multivariate statistical analysis to determine whether observed discrepancies arise from methodological differences (e.g., solvent polarity, reagent ratios) .
Q. What strategies optimize the regioselectivity of this compound in Huisgen cycloaddition reactions?
Q. How can mechanistic studies differentiate between radical vs. polar pathways in this compound-mediated transformations?
Q. What computational methods are most effective for modeling this compound’s electronic structure and reactivity?
- Methodological Guidance :
IV. Contradiction Analysis Framework
Identify Principal Contradictions : Prioritize discrepancies impacting reactivity or safety (e.g., conflicting thermal stability reports).
Isolate Variables : Replicate experiments while controlling one variable (e.g., solvent purity, temperature gradients).
Apply FINER Criteria : Ensure questions are Feasible, Novel, Ethical, and Relevant to resolve contradictions .
Ethical and Reporting Standards
- Disclose all conflicts of interest and funding sources in the Author Statements section .
- Submit raw datasets (NMR, HPLC) as supplementary materials to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
